N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide
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Overview
Description
N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromaticity and stability, making them valuable in various fields such as medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate as the nucleophile.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thienothiophene: An annulated ring of two thiophene rings, known for its stability and electronic properties.
Benzothiophene: A fused ring system containing a benzene and a thiophene ring, used in the synthesis of various biologically active compounds.
Uniqueness
N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylthio group and a carboxamide group on the thiophene ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-methyl-3-methylsulfanyl-6,7-dihydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS2/c1-12-10(13)9-7-5-3-4-6-8(7)11(14-2)15-9/h4,6H,3,5H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVQSCZTVQOFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2CCC=CC2=C(S1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381117 |
Source
|
Record name | N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-56-9 |
Source
|
Record name | 6,7-Dihydro-N-methyl-3-(methylthio)benzo[c]thiophene-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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